(R)-2-Phenyl-4,5-dihydrooxazole-4-methanol
Description
®-2-Phenyl-4,5-dihydrooxazole-4-methanol is a chiral compound that belongs to the class of oxazoline derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to an oxazoline ring with a hydroxymethyl substituent. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Properties
CAS No. |
82936-49-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
[(4R)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1 |
InChI Key |
NRVMSFKEGIGIHL-SECBINFHSA-N |
SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-phenylglycinol with glyoxylic acid, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenyl-4,5-dihydrooxazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ®-2-Phenyl-4,5-dihydrooxazole-4-carboxylic acid.
Reduction: Formation of ®-2-Phenyl-4,5-dihydrooxazole-4-methanolamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Phenyl-4,5-dihydrooxazole-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-Phenyl-4,5-dihydrooxazole-4-methanol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Phenyl-4,5-dihydrooxazole-4-methanol: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
2-Phenyl-4,5-dihydrooxazole: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4,5-Dihydrooxazole-4-methanol: Lacks the phenyl group, leading to different chemical behavior and uses.
Uniqueness
®-2-Phenyl-4,5-dihydrooxazole-4-methanol is unique due to its chiral nature and the presence of both a phenyl group and a hydroxymethyl substituent. This combination of features makes it a valuable compound in asymmetric synthesis and various research applications.
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